

Introduction to [Correct Compound Name] and its Clickable Alkyne Group

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Compound of Interest

Compound Name: DB008

Cat. No.: B10855475

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This section would detail the chemical structure, the significance of the terminal alkyne for click chemistry applications, and its role in relevant research areas such as chemical biology, drug development, or diagnostics.

Physicochemical and Pharmacokinetic Data

A summary of key quantitative data would be presented in a tabular format.

Table 1: Physicochemical Properties of [Correct Compound Name]

Property	Value	Units	Reference
Molecular Formula	-	-	-
Molecular Weight	-	g/mol	-
pKa	-	-	-
LogP	-	-	-

| Aqueous Solubility | - | mg/mL | - |

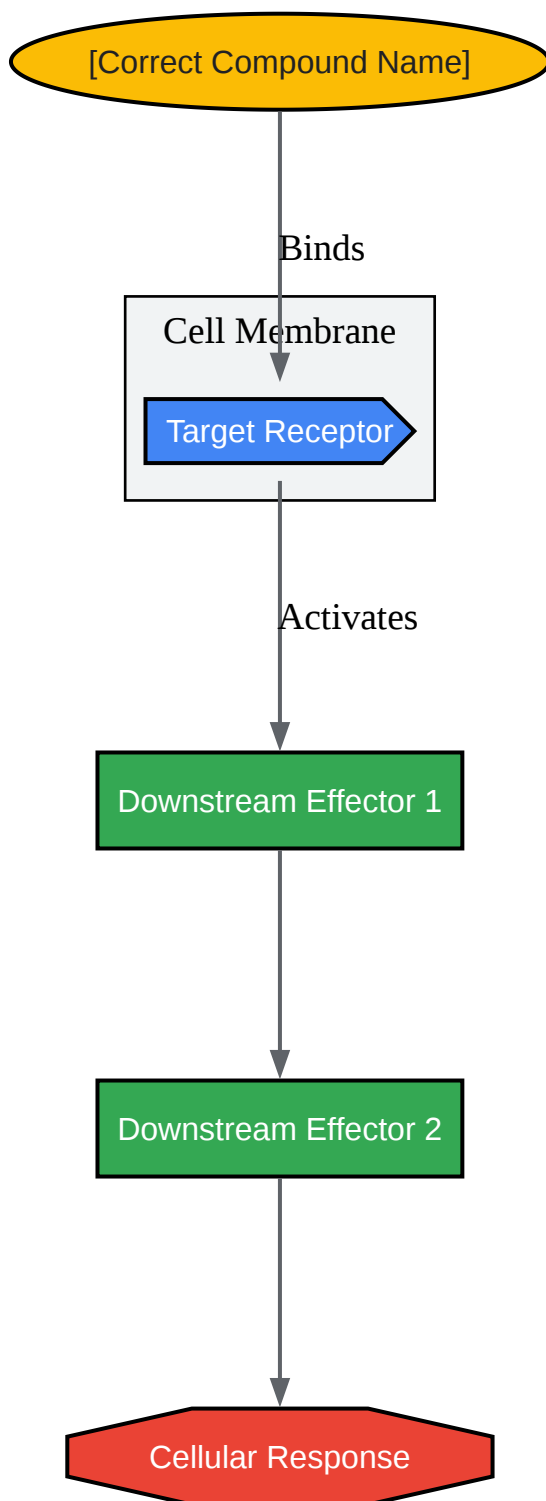
Table 2: Pharmacokinetic Parameters of [Correct Compound Name]

Parameter	Value	Units	Species	Reference
Bioavailability	-	%	-	-
Half-life ($t_{1/2}$)	-	h	-	-
Cmax	-	ng/mL	-	-
Tmax	-	h	-	-

| Clearance | - | mL/min/kg | - | - |

Mechanism of Action and Signaling Pathways

A detailed explanation of the compound's biological mechanism would be provided, including its interaction with specific targets and its effect on cellular signaling pathways.



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Caption: Hypothetical signaling pathway for the target compound.

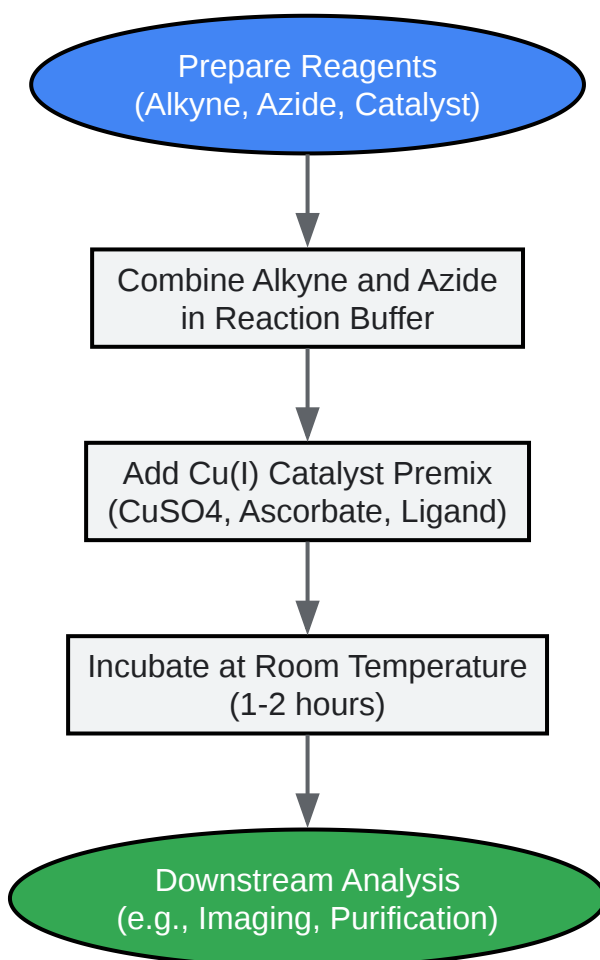
Experimental Protocols

Detailed methodologies for key experiments involving the clickable alkyne group would be outlined.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reagents and Materials:
 - [Correct Compound Name] (alkyne-containing molecule)
 - Azide-functionalized detection molecule (e.g., fluorescent dye, biotin)
 - Copper(II) sulfate (CuSO_4)
 - Sodium ascorbate
 - Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
 - Phosphate-buffered saline (PBS) or appropriate reaction buffer
 - Dimethyl sulfoxide (DMSO) for stock solutions
- Procedure:
 1. Prepare a 10 mM stock solution of [Correct Compound Name] in DMSO.
 2. Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.
 3. In a microcentrifuge tube, combine the following in order:
 - PBS buffer to a final volume of 100 μL .
 - [Correct Compound Name] to a final concentration of 100 μM .
 - Azide-functionalized molecule to a final concentration of 200 μM .
 4. Prepare the catalyst premix:
 - Add 1 μL of 50 mM CuSO_4 .

- Add 2 μ L of 250 mM sodium ascorbate (freshly prepared).
 - Add 1 μ L of 50 mM TBTA.
5. Add the catalyst premix to the reaction tube.
 6. Incubate the reaction at room temperature for 1-2 hours, protected from light.
 7. Proceed with downstream analysis (e.g., gel electrophoresis, microscopy).



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Caption: General workflow for a CuAAC "click" reaction.

Applications in Drug Development and Research

This section would explore the practical uses of the compound, such as:

- Target identification and validation.
- In-situ visualization of biological processes.
- Development of antibody-drug conjugates (ADCs).
- Synthesis of PROTACs and other novel therapeutic modalities.

Please provide a valid identifier for the compound of interest to enable the generation of a specific and accurate technical guide.

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